molecular formula C14H15N3O B2693361 N-Benzyl-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415514-17-7

N-Benzyl-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2693361
CAS No.: 2415514-17-7
M. Wt: 241.294
InChI Key: QGEBAUWGJGKDDL-UHFFFAOYSA-N
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Description

N-Benzyl-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures. This compound, with its unique benzyl and dimethyl substitutions, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-5,6-dimethylpyrimidine-4-carboxamide typically involves the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-Benzyl-5,6-dimethylpyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-Benzyl-5,6-dimethylpyrimidine-4-carboxamide can be compared with other pyrimidine derivatives such as:

    5,6-Dimethylpyrimidine-4-carboxamide: Lacks the benzyl group, which may result in different biological activities.

    N-Benzylpyrimidine-4-carboxamide: Lacks the dimethyl substitutions, affecting its chemical reactivity and interactions.

    N-Benzyl-5-methylpyrimidine-4-carboxamide: Has only one methyl group, which can alter its properties compared to the dimethyl-substituted compound.

Properties

IUPAC Name

N-benzyl-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-11(2)16-9-17-13(10)14(18)15-8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEBAUWGJGKDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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